molecular formula C10H15N3 B2621487 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine CAS No. 1866279-07-3

2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine

Cat. No. B2621487
CAS RN: 1866279-07-3
M. Wt: 177.251
InChI Key: BSJJQPFCCCDPNK-UHFFFAOYSA-N
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Description

The compound “2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine” is a complex organic molecule that contains an azetidine ring and two pyridine rings . Azetidine is a four-membered ring with one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom. The presence of these functional groups may confer certain chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyridine ring via an ethan-1-amine linker . The exact structure would depend on the positions of these groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen in the azetidine and pyridine rings would likely make the compound a base. The compound’s solubility would depend on the exact structure and the presence of any functional groups .

Scientific Research Applications

Antibiotics and Medicinal Chemistry

The 2-azetidinone ring system serves as the fundamental structural motif for several essential β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to combat bacterial infections. Researchers have explored the synthesis of 3-pyrrole-substituted 2-azetidinones as potential antibacterial agents . The compound’s unique structure and reactivity make it an interesting target for drug development.

Anti-Tubercular Agents

In the fight against tuberculosis (TB), novel compounds are continually sought. Researchers have designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The presence of the pyridin-3-yl moiety contributes to their potential as anti-TB agents .

Antimicrobial Properties

Certain derivatives of 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine exhibit promising antimicrobial potential. For instance, compounds 1a and 1b have demonstrated good antimicrobial activity . Researchers continue to explore the structure-activity relationship to optimize these properties.

Organic Synthesis and Green Chemistry

The green and practical method for synthesizing 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation is noteworthy. This method allows for the introduction of various substituents at N-1 and C-4 positions. Optically pure derivatives have also been prepared using this approach. The rapidity of the reaction is attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation .

Aromatic Ketone Synthesis

The pyridin-2-yl-methanone motif, found in aromatic ketones, is crucial in pharmaceutical intermediates. Transition metal-catalyzed oxidation of Csp3-H bonds enables the synthesis of these ketones. Researchers have explored methods to efficiently access this motif, which has applications beyond medicinal chemistry .

properties

IUPAC Name

2-[6-(azetidin-1-yl)pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-5-4-9-2-3-10(12-8-9)13-6-1-7-13/h2-3,8H,1,4-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJJQPFCCCDPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=C(C=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine

CAS RN

1866279-07-3
Record name 2-[6-(azetidin-1-yl)pyridin-3-yl]ethan-1-amine
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